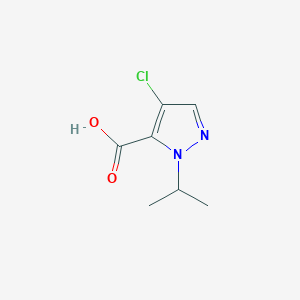

4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

“4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Aplicaciones Científicas De Investigación

Electrosynthesis of Pyrazolecarboxylic Acids

Electrosynthesis provides a route to 4-chlorosubstituted pyrazolecarboxylic acids, including variants similar to the specified compound. This method relies on chlorination at the Pt anode in NaCl aqueous solutions, demonstrating the influence of substituent structure on the efficiency of the process (Lyalin, Petrosyan, & Ugrak, 2009).

Synthetic Chemistry and Catalysis

Research has explored the switchable synthesis of pyrroles and pyrazines from isoxazoles and triazoles, indicating the versatility of pyrazole derivatives in synthetic organic chemistry. This versatility is key in the development of novel compounds with potential applications across a range of chemical industries (Rostovskii et al., 2017).

Materials Science

Pyrazole derivatives have been identified as potential nonlinear optical (NLO) materials due to their optical nonlinearity, making them candidates for optical limiting applications. This application is significant for developing materials that protect sensitive optical devices from damage by intense light beams (Chandrakantha et al., 2013).

Antimicrobial and Antiglaucoma Activities

Novel pyrazole derivatives have shown antimicrobial and antiglaucoma activities in preclinical studies, suggesting their potential as therapeutic agents. These activities highlight the importance of pyrazole compounds in drug discovery and development processes (Hamada & Abdo, 2015); (Kasımoğulları et al., 2010).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, offering protection for metals in aggressive environments. This research is crucial for industries where metal longevity and integrity are critical (Yadav et al., 2016).

Direcciones Futuras

The future directions for “4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on its physical and chemical properties, safety and hazards, and mechanism of action.

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their versatile chemical structure .

Result of Action

It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid. For instance, the compound is stable under normal temperature and pressure . Moreover, its solubility in different solvents suggests that the choice of solvent can significantly impact its action and efficacy .

Propiedades

IUPAC Name |

4-chloro-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAOEUBLOJKEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)

![2-amino-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2828964.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)